![molecular formula C21H22N4O3 B11082694 N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide](/img/structure/B11082694.png)
N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a morpholine ring and a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Phthalazine Moiety: This step may involve the reaction of the benzamide intermediate with a phthalazine derivative under specific conditions.
Attachment of the Morpholine Ring: The final step could involve the reaction of the intermediate with morpholine, possibly under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological processes affected.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-4-[4-(piperidin-4-yl)phthalazin-1-yl]benzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-hydroxyethyl)-4-[4-(pyrrolidin-4-yl)phthalazin-1-yl]benzamide: Similar structure but with a pyrrolidine ring.
Uniqueness
N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.
Biological Activity
N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide is a synthetic compound notable for its complex structure, which integrates a benzamide moiety with a phthalazin derivative and a morpholine ring. This structural arrangement suggests potential interactions with various biological targets, making it a candidate for pharmacological applications, particularly in the treatment of cancer and inflammatory diseases.
Chemical Structure and Properties
The chemical formula for this compound is C16H20N4O2, reflecting its diverse functional groups that enhance its solubility and bioavailability. The morpholine ring is particularly significant, as it may facilitate membrane penetration, thus amplifying the compound's pharmacological effects.
Component | Structure |
---|---|
Benzamide Moiety | Benzamide |
Phthalazin Derivative | Phthalazine |
Morpholine Ring | Morpholine |
Research indicates that this compound exhibits significant biological activity, particularly in inhibiting specific enzyme targets. In vitro studies have shown its effectiveness against various proteins implicated in disease pathways. Notably, molecular docking simulations suggest that this compound binds effectively to target proteins, which may include those involved in cancer progression and inflammatory responses.
Inhibition Studies
The compound has been evaluated for its inhibitory effects on enzymes such as PARP-1 (Poly(ADP-ribose) polymerase 1), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased sensitivity of cancer cells to chemotherapy. For instance, compounds structurally similar to this compound have demonstrated IC50 values ranging from 0.079 μM to 9.45 μM in various assays, indicating potent inhibitory activity against PARP-1 .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In studies involving BRCA-deficient cell lines, this compound exhibited selective cytotoxicity, suggesting its potential as a targeted therapy for certain types of breast and ovarian cancers.
- Inflammatory Diseases : Preliminary investigations into its anti-inflammatory properties showed promise in reducing cytokine release in vitro, indicating potential applications in treating conditions like rheumatoid arthritis.
- Neuroprotection : Emerging research suggests that the compound may also possess neuroprotective properties, potentially benefiting conditions such as diabetic peripheral neuropathy .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Focus | Findings | IC50 Value (μM) |
---|---|---|
PARP-1 Inhibition | Significant inhibition observed | 0.079 - 9.45 |
Cytotoxicity in Cancer Cells | Selective cytotoxicity in BRCA-deficient cells | Not specified |
Anti-inflammatory Activity | Reduced cytokine release | Not specified |
Neuroprotective Effects | Potential benefits in diabetic neuropathy | Not specified |
Properties
Molecular Formula |
C21H22N4O3 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-4-(4-morpholin-4-ylphthalazin-1-yl)benzamide |
InChI |
InChI=1S/C21H22N4O3/c26-12-9-22-21(27)16-7-5-15(6-8-16)19-17-3-1-2-4-18(17)20(24-23-19)25-10-13-28-14-11-25/h1-8,26H,9-14H2,(H,22,27) |
InChI Key |
JGGOYCTWLMERAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.